3-Ethoxyandrosta-3,5-dien-17beta-ol
Description
Contextualization of Androstane (B1237026) Derivatives in Contemporary Biomedical Research
Androstane derivatives are a significant focus of contemporary biomedical research, particularly in the development of therapeutic agents. nih.govbmc-rm.org Research has demonstrated that synthetic modifications to the androstane skeleton can yield compounds with potent and selective biological activities. nih.gov A primary area of investigation is oncology, where androstane derivatives are being explored as potential anticancer agents. researchgate.netnih.gov
Studies have shown that certain androstane derivatives can induce apoptosis (programmed cell death) in cancer cell lines. For instance, some 17α-picolyl and 17(E)-picolinylidene androstane derivatives have been shown to selectively decrease the proliferation of estrogen receptor-negative breast cancer cells. nih.gov Other research has focused on synthesizing nitrogen-containing androstane derivatives that suppress the proliferation of prostate carcinoma cells. bmc-rm.orgbmc-rm.org The introduction of heterocyclic systems containing nitrogen into the steroid core is a strategy that has been shown to enhance biological activity. researchgate.netnih.gov These research efforts underscore the potential of modified androstane derivatives as candidates for the development of novel anticancer drugs. nih.gov
Significance of Steroidal Diene Systems in Molecular Interactions
The presence and position of double bonds within the steroid nucleus are critical determinants of a molecule's biological activity. A diene system, which consists of two alternating double bonds, significantly influences the molecule's three-dimensional shape and electronic properties. The androsta-3,5-diene system, as found in 3-Ethoxyandrosta-3,5-dien-17beta-ol, is of particular interest in medicinal chemistry.
This conjugated diene system creates a planar conformation in the A-ring of the steroid, which can be crucial for binding to specific biological targets. core.ac.uk For example, androsta-3,5-diene derivatives are subjects of research for their ability to inhibit the enzyme aromatase. ontosight.ainih.gov Aromatase is responsible for the conversion of androgens to estrogens, and its inhibition is a key therapeutic strategy for hormone-sensitive breast cancer. The conjugated enone structures in some diene derivatives are thought to play a critical role in their interaction with and potential inactivation of the enzyme. nih.gov The planarity of the A-ring is considered an important factor for this inhibitory activity. core.ac.uk
Rationale for Investigating Ethers at C-3 in Androstane Structures
The C-3 position of the androstane nucleus is a frequent target for chemical modification to modulate pharmacological activity. The introduction of an ether group, such as the ethoxy group in this compound, is a strategic modification. Enol ethers at the C-3 position, which create the 3,5-diene system, are important intermediates in the synthesis of more complex steroid derivatives. prepchem.comevitachem.com
The nature of the substituent at C-3 can influence how the steroid interacts with its target receptor or enzyme. Structure-activity relationship studies have shown that even the absence of a traditional carbonyl group at C-3 does not eliminate biological activity, indicating that alternative functionalities like ethers can confer potent inhibitory effects. core.ac.ukacs.org For instance, 3-deoxy-androst-4-en-17-one, which lacks a C-3 oxygen, is an excellent competitive inhibitor of aromatase. acs.org The investigation of C-3 ethers is part of a broader effort to understand how different functional groups in this position affect the binding affinity and efficacy of steroidal compounds, allowing for the fine-tuning of their biological profiles. conicet.gov.arbeilstein-journals.org
Overview of Research Directions for Androsta-3,5-diene Derivatives
Research into androsta-3,5-diene derivatives is focused on their potential as highly specific enzyme inhibitors. ontosight.ai A significant area of this research is the development of aromatase inhibitors for use in therapies for hormone-dependent cancers. ontosight.ainih.gov The unique structure of the androsta-3,5-diene core makes it a candidate for further investigation in cancer therapy and hormone regulation. ontosight.ai
Another prominent research direction is the development of 5α-reductase inhibitors. nih.gov This enzyme is responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). Inhibiting 5α-reductase is a key strategy in managing conditions like benign prostatic hyperplasia (BPH). nih.govgoogle.com Studies have explored novel androsta-3,5-diene-3-carboxylic acid derivatives as potent inhibitors of both type 1 and type 2 isozymes of 5α-reductase, with some compounds showing a more significant reduction in prostate weight in animal models than existing drugs. nih.gov These research avenues highlight the therapeutic potential of androsta-3,5-diene derivatives in treating a range of hormone-related conditions.
Compound Data Tables
Table 1: Chemical Data for this compound
| Property | Value | Source |
| IUPAC Name | (8R,9S,10R,13S,14S)-3-ethoxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-ol | N/A |
| CAS Number | 26614-48-2 | glpbio.com |
| Molecular Formula | C21H32O2 | glpbio.comnih.gov |
| Molecular Weight | 316.48 g/mol | N/A |
| Synthesis Precursor | 3-Ethoxy-androsta-3,5-dien-17-one | chemicalbook.com |
Structure
3D Structure
Properties
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-3-ethoxy-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O2/c1-4-23-15-9-11-20(2)14(13-15)5-6-16-17-7-8-19(22)21(17,3)12-10-18(16)20/h5,13,16-19,22H,4,6-12H2,1-3H3/t16-,17-,18-,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYWLMCUWKIZIB-PXQJOHHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=CCC3C4CCC(C4(CCC3C2(CC1)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=CC[C@H]3[C@@H]4CC[C@@H]([C@]4(CC[C@@H]3[C@]2(CC1)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 3 Ethoxyandrosta 3,5 Dien 17beta Ol
Retrosynthetic Analysis and Strategic Disconnections for 3-Ethoxyandrosta-3,5-dien-17beta-ol
A retrosynthetic analysis of this compound reveals key strategic disconnections that lead back to readily available steroid starting materials. The primary disconnections are:
C-17 Hydroxyl Group: The 17β-hydroxyl group can be disconnected via a reduction of a 17-ketone. This points to 3-Ethoxyandrosta-3,5-dien-17-one as a direct precursor. This transformation is a standard functional group interconversion.
C-3 Enol Ether: The 3-ethoxy-Δ3,5-diene system can be viewed as a protected enol form of a Δ4-3-ketosteroid. This disconnection leads back to a common androstane (B1237026) core structure, such as androstenedione (B190577) (Androst-4-ene-3,17-dione) or testosterone (B1683101) (17β-Hydroxyandrost-4-en-3-one).
This analysis suggests a synthetic strategy that begins with a common Δ4-3-ketosteroid. The synthesis would proceed by first forming the 3-ethoxy-Δ3,5-dien-17-one intermediate, followed by the stereoselective reduction of the 17-keto group to afford the target 17β-alcohol.
Development of Novel Synthetic Pathways to the Androsta-3,5-diene Core
The construction of the androsta-3,5-diene core is a pivotal part of the synthesis, involving the modification of the A-ring of a precursor steroid and subsequent functionalization at the C-17 position.
The Δ3,5-diene system is typically generated from a Δ4-3-ketosteroid precursor. This transformation is an acid-catalyzed reaction that involves the formation of a dienol intermediate which is then trapped as an ether. A common starting material is androstenedione. prepchem.com The reaction with an orthoformate, such as triethyl orthoformate, in the presence of an acid catalyst, leads to the formation of the 3-ethoxy-enol ether and the concurrent shift of the double bond to create the conjugated Δ3,5-diene system. prepchem.comevitachem.com This reaction serves as an efficient method to simultaneously protect the 3-keto group and generate the desired diene structure. Other precursors, such as dehydroepiandrosterone (B1670201) (DHEA) and its derivatives, have also been investigated for generating androsta-3,5-diene structures through different chemical rearrangements and oxidation steps. evitachem.comresearchgate.net
The introduction of the 17β-hydroxyl group is achieved through the reduction of the corresponding 17-ketone. This reduction must be stereoselective to yield the desired beta-orientation, which is the biologically common configuration.
Standard reducing agents like potassium borohydride (B1222165) or sodium borohydride are effective for this transformation. lookchem.com The stereoselectivity of the reduction is governed by steric hindrance. The approach of the hydride reagent from the α-face (bottom face) of the steroid is hindered by the angular methyl group at C-18. Consequently, the hydride attacks preferentially from the less hindered β-face (top face), resulting in the formation of the 17β-hydroxyl group. nih.gov The choice of reducing agent and reaction conditions can be optimized to maximize the yield of the desired stereoisomer.
| Precursor | Reducing Agent | Solvent | Product | Yield | Reference |
| 3-ethoxyandrosta-3,5-dien-17-one | Potassium borohydride | Methanol (B129727) | This compound | 84% | lookchem.com |
Etherification Reactions at the C-3 Position: Specific Methodologies
The formation of the 3-ethoxy ether is integral to the synthesis and is performed in conjunction with the creation of the diene system.
The introduction of the ethoxy group at the C-3 position is accomplished by reacting a Δ4-3-ketosteroid with triethyl orthoformate, which serves as both the ethylating agent and a dehydrator. The reaction is catalyzed by a strong acid, typically p-toluenesulfonic acid (p-TsOH). prepchem.comevitachem.com The reaction is usually carried out in a non-polar, aprotic solvent like dry benzene (B151609) or in an alcohol like ethanol. prepchem.comlookchem.com The conditions are generally mild, often proceeding at room temperature. prepchem.com
| Starting Material | Reagents | Solvent | Temperature | Product | Reference |
| Androstenedione | Triethyl orthoformate, p-toluenesulfonic acid | Dry Benzene | Room Temperature | 3-ethoxy-androsta-3,5-dien-17-one | prepchem.com |
| Testosterone | Triethyl orthoformate | Ethanol | Not specified | This compound | lookchem.com |
Synthesis of Structural Analogues and Derivatives of this compound
The synthesis of structural analogues of this compound is a key area of research, enabling the exploration of structure-activity relationships. These modifications are primarily focused on the C-17 position and the introduction of heterocyclic systems.
The hydroxyl group at the C-17 position of this compound serves as a versatile anchor for various chemical modifications. Esterification is a common strategy to produce prodrugs of related steroids, which can enhance their half-life upon administration. For instance, the esterification of the 17β-hydroxyl group of drostanolone (B1670957) with heptanoic acid yields drostanolone enanthate, a derivative with a considerably longer half-life syr.edu. A similar approach can be applied to this compound to generate a range of ester derivatives with potentially altered pharmacokinetic profiles.
Furthermore, the precursor, 3-Ethoxyandrosta-3,5-dien-17-one, is a pivotal intermediate for a variety of C-17 modifications doi.org. The ketone at C-17 is amenable to several classical organic reactions:
Grignard Reactions: The addition of Grignard reagents (R-MgX) to the 17-keto group allows for the introduction of a wide array of alkyl or aryl substituents, leading to the formation of 17α-substituted-17β-hydroxy derivatives beilstein-journals.orgpitt.eduselectscience.net. This reaction proceeds via nucleophilic addition to the carbonyl carbon, followed by an acidic workup to yield the tertiary alcohol.
Wittig Reaction: The Wittig reaction provides a pathway to introduce a carbon-carbon double bond at the C-17 position by reacting the 17-keto precursor with a phosphonium (B103445) ylide (a Wittig reagent) google.comastm.orgnih.govaem-sbem.com. This olefination reaction is a reliable method for converting ketones to alkenes with a high degree of regiocontrol.
Cyanohydrin Formation: The addition of cyanide to the 17-keto group can yield a 17β-cyano-17α-hydroxy derivative, which can serve as a precursor for further chemical transformations nih.gov.
These modifications at the C-17 position are summarized in the table below.
| Reaction Type | Reagents | Product at C-17 |
| Esterification | Carboxylic acid/acyl chloride | Ester (O-CO-R) |
| Grignard Reaction | R-MgX, then H₃O⁺ | 17α-Alkyl/Aryl, 17β-OH |
| Wittig Reaction | Ph₃P=CHR | Alkene (=CHR) |
| Cyanohydrin Formation | KCN, H⁺ | 17β-CN, 17α-OH |
The introduction of heteroatoms or the fusion of heterocyclic rings to the steroid nucleus can significantly modulate biological activity. While specific examples starting from this compound are not prevalent in the literature, analogous transformations on other androstane skeletons provide a roadmap for potential derivatizations.
Spiro-Heterocycles at C-17: The 17-keto precursor can be used to construct spirocyclic systems. For example, 17-spiro-oxazolidinones have been synthesized from 17-spiro-oxiranes, which are accessible from the corresponding 17-ketone sciex.com. Similarly, the alkylation of 17-ketones with lithium acetylide derivatives can lead to the formation of spiro-δ-lactones youtube.com. The synthesis of spiro-1,3-thiazolidin-4-ones at the C-17 position has also been reported from epi-androsterone acs.orgnih.gov.
Fused Heterocycles: The reaction of 3β-acetoxyandrostan-17-one with phosphorus oxychloride and dimethylformamide yields a 17-chloro-16-formyl derivative, which serves as a versatile intermediate for the synthesis of fused pyrazolo, pyrido, and pyrimidino androstane derivatives nih.gov. These reactions typically involve condensation with hydrazine (B178648) derivatives or other binucleophiles.
A summary of potential heterocyclic derivatives is presented in the table below.
| Heterocycle Type | Precursor | General Synthetic Approach |
| Spiro-oxazolidinone | 17-keto steroid | Conversion to 17-spiro-oxirane, followed by ring-opening and cyclization |
| Spiro-δ-lactone | 17-keto steroid | Alkylation with a functionalized alkyne, followed by hydrogenation and lactonization |
| Fused Pyrazole | 17-keto steroid | Formation of an α,β-unsaturated aldehyde at C-16/C-17, followed by condensation with hydrazine |
Isotopically labeled compounds are invaluable tools for mechanistic studies, metabolism tracking, and as internal standards in quantitative analysis.
Deuterium (B1214612) Labeling: A deuterated version of the target compound, 3-Ethoxy-androsta-3,5-dien-17-ol-d3, is commercially available, indicating that methods for its synthesis have been developed sciex.comreddit.comnih.gov. While the specific labeling position is not always detailed in commercial sources, deuterium is often introduced via reduction of a ketone with a deuterated reducing agent, such as sodium borodeuteride (NaBD₄).
Carbon-14 (B1195169) Labeling: The introduction of carbon-14 is crucial for absorption, distribution, metabolism, and excretion (ADME) studies. General strategies for the synthesis of carbon-14 labeled steroids often involve a multi-step synthesis starting from a simple labeled precursor like [¹⁴C]barium carbonate or [¹⁴C]potassium cyanide. The label is typically introduced in a metabolically stable position of the molecule to ensure the tracer remains on the core structure throughout its metabolic journey. For androstane derivatives, this could involve building a portion of the steroid skeleton from a labeled precursor or introducing a labeled functional group at a late stage of the synthesis.
| Isotope | Labeled Compound | Application |
| Deuterium (²H) | 3-Ethoxy-androsta-3,5-dien-17-ol-d3 | Mechanistic probes, internal standard |
| Carbon-14 (¹⁴C) | [¹⁴C]-3-Ethoxyandrosta-3,5-dien-17beta-ol | ADME studies, metabolic tracing |
Optimization of Reaction Conditions and Process Efficiency for Laboratory Scale Synthesis
The efficient laboratory-scale synthesis of this compound relies on the optimization of reaction conditions to maximize yield and purity. Two primary synthetic routes from commercially available starting materials are commonly considered:
From Testosterone: This involves the reaction of testosterone with an orthoformate, such as triethyl orthoformate, in the presence of an acid catalyst. This reaction forms the enol ether and the conjugated diene system in a single step. A reported yield for this conversion is 75.0% sciex.com.
From 3-Ethoxyandrosta-3,5-dien-17-one: This two-step approach first involves the synthesis of the 17-keto intermediate, followed by its reduction to the 17β-alcohol. The reduction of 3-ethoxyandrosta-3,5-dien-17-one with potassium borohydride in methanol at 20-25 °C has been reported to yield the desired product in 84.0% yield sciex.com.
Optimization of these syntheses would involve a systematic study of the following parameters:
Catalyst: For the enol ether formation, the type and concentration of the acid catalyst (e.g., p-toluenesulfonic acid, pyridinium (B92312) p-toluenesulfonate) can be varied to find the optimal balance between reaction rate and the formation of byproducts.
Solvent: The choice of solvent can influence the reaction equilibrium and rate. For the enol ether synthesis, an excess of the corresponding alcohol (ethanol) can be used to drive the reaction forward.
Temperature: Reaction temperature affects the rate of both the desired reaction and potential side reactions. Lower temperatures may improve selectivity, while higher temperatures can reduce reaction times.
Reaction Time: Monitoring the reaction progress by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is crucial to determine the optimal reaction time to maximize product formation and minimize degradation.
A comparison of the two main synthetic routes is provided below.
| Starting Material | Key Reagents | Reported Yield | Advantages | Disadvantages |
| Testosterone | Triethyl orthoformate, acid catalyst | 75.0% sciex.com | One-step synthesis | Lower reported yield |
| 3-Ethoxyandrosta-3,5-dien-17-one | Potassium borohydride, methanol | 84.0% sciex.com | Higher reported yield for the reduction step | Two-step process from a common precursor |
Isolation and Purification Strategies for Research-Grade Material
The isolation and purification of this compound to achieve research-grade purity (typically >98-99%) is critical for its use in scientific investigations. A combination of chromatographic and crystallization techniques is generally employed.
Column Chromatography: This is a fundamental technique for the purification of steroids beilstein-journals.org. For compounds of intermediate polarity like this compound, silica (B1680970) gel is a common stationary phase. The mobile phase, typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or acetone), is optimized to achieve good separation of the target compound from unreacted starting materials and byproducts. For a related compound, a mobile phase of 50% ethyl acetate in methylene (B1212753) chloride was used for purification on silica gel.
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is the method of choice. Reversed-phase chromatography, using a C18 stationary phase and a mobile phase such as acetonitrile/water or methanol/water, is commonly used for the purification of steroids sciex.comnih.gov. The use of an isocratic mobile phase allows for reproducible and scalable purifications.
Recrystallization: This is a powerful technique for the final purification of solid compounds. The choice of solvent is crucial; the ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Common solvent systems for the recrystallization of steroids and related organic molecules include ethanol, acetone/water, and heptane/ethyl acetate astm.orgnih.gov. The process involves dissolving the crude product in a minimal amount of a hot solvent, followed by slow cooling to allow for the formation of a highly ordered crystal lattice, which excludes impurities.
The purity of the final product is typically assessed by a combination of analytical techniques, including HPLC, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy. For certified reference materials of steroids, purity is often determined by high-resolution liquid chromatography with a diode array detector (HPLC-DAD).
| Purification Technique | Stationary Phase | Typical Mobile Phase/Solvent | Purpose |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | Initial purification from crude reaction mixture |
| Preparative HPLC | C18 | Acetonitrile/Water | High-purity separation |
| Recrystallization | - | Ethanol, Acetone/Water, Heptane/Ethyl Acetate | Final purification to obtain crystalline, research-grade material |
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. A complete NMR analysis of 3-Ethoxyandrosta-3,5-dien-17beta-ol would provide information on the chemical environment of each proton and carbon atom, their connectivity, and their spatial relationships.
A ¹H NMR spectrum would be expected to show distinct signals for the protons of the steroid nucleus and the ethoxy group. Key expected signals would include:
Vinylic Protons: Signals for the protons at C-4 and C-6, characteristic of the dienol ether system.
Ethoxy Group: A quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons.
Angular Methyl Protons: Sharp singlets for the C-18 and C-19 methyl groups.
C-17 Proton: A signal for the proton attached to the carbon bearing the hydroxyl group, the multiplicity of which would provide information about its neighboring protons.
The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom. Expected characteristic chemical shifts would include:
Olefinic Carbons: Resonances for C-3, C-4, C-5, and C-6.
Ethoxy Group Carbons: Signals corresponding to the -OCH₂- and -CH₃ carbons.
C-17 Carbon: The chemical shift for the carbon atom bonded to the hydroxyl group would be indicative of the alcohol functionality.
Quaternary Carbons: Signals for C-10 and C-13.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-4 | ~5.2 - 5.4 | m |
| H-6 | ~5.4 - 5.6 | m |
| H-17 | ~3.5 - 3.7 | t |
| -OCH₂CH₃ | ~3.7 - 3.9 | q |
| C18-H₃ | ~0.7 - 0.9 | s |
| C19-H₃ | ~1.0 - 1.2 | s |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C-3 | ~150 - 155 |
| C-4 | ~115 - 120 |
| C-5 | ~140 - 145 |
| C-6 | ~120 - 125 |
| C-17 | ~80 - 85 |
| -OCH₂CH₃ | ~60 - 65 |
| C-18 | ~10 - 15 |
| C-19 | ~15 - 20 |
To unambiguously assign all proton and carbon signals and to determine the stereochemistry, a suite of 2D NMR experiments would be necessary:
COSY (Correlation Spectroscopy): Would reveal proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons within the steroid rings.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached, and often more easily assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds apart, crucial for assigning quaternary carbons and piecing together the molecular fragments.
NOESY (Nuclear Overhauser Effect Spectroscopy): Would identify protons that are close in space, providing essential information for determining the relative stereochemistry of the molecule, such as the beta-orientation of the C-17 hydroxyl group and the spatial relationship between the angular methyl groups and other protons on the steroid backbone.
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination
HRMS is essential for determining the precise molecular weight of a compound, which in turn allows for the calculation of its elemental formula. For this compound (C₂₁H₃₂O₂), HRMS would provide a highly accurate mass measurement, confirming the molecular formula and ruling out other potential elemental compositions.
Tandem mass spectrometry (MS/MS) would be used to study the fragmentation patterns of the protonated molecule. By selecting the molecular ion and subjecting it to collision-induced dissociation, characteristic fragment ions would be produced. Analysis of these fragments would provide structural information, such as the loss of water from the hydroxyl group, cleavage of the ethoxy group, and characteristic cleavages of the steroid ring system. This fragmentation data serves as a fingerprint for the molecule's structure.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Characterization
IR Spectroscopy: An IR spectrum would confirm the presence of key functional groups. Expected characteristic absorption bands for this compound would include:
A broad band around 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group.
Strong bands around 1050-1250 cm⁻¹ for the C-O stretching of the alcohol and the enol ether.
Bands around 1600-1650 cm⁻¹ for the C=C stretching of the diene system.
Bands around 2850-3000 cm⁻¹ for C-H stretching of the alkyl and vinylic groups.
UV-Vis Spectroscopy: The conjugated dienol ether system constitutes a chromophore that absorbs ultraviolet light. A UV-Vis spectrum would be expected to show a maximum absorption (λ_max) characteristic of this system, which would be useful for quantitative analysis and for confirming the nature of the conjugated system.
X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Configuration
The most definitive method for determining the three-dimensional structure of a crystalline compound is single-crystal X-ray crystallography. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. Crucially, it would unambiguously confirm the relative and absolute stereochemistry at all chiral centers, including the beta-orientation of the hydroxyl group at C-17.
Chromatographic Methods for Purity Assessment and Isolation of Related Steroid Impurities
The purity of steroidal active pharmaceutical ingredients is a critical determinant of their efficacy and safety. For synthetic androstane (B1237026) derivatives such as this compound, chromatographic techniques are indispensable tools for ensuring the identity, purity, and quality of the final product. These methods are adept at separating the primary compound from a complex mixture of structurally similar impurities that may arise during synthesis, such as starting materials, intermediates, by-products, isomers, and degradation products. The principal chromatographic techniques employed for this purpose include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) often coupled with Mass Spectrometry (MS), and Thin-Layer Chromatography (TLC).
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity assessment of steroidal compounds due to its high resolution, sensitivity, and reproducibility. tandfonline.comoup.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of steroids. tandfonline.comnih.gov In this method, a non-polar stationary phase, typically octadecylsilane (B103800) (C18), is used with a polar mobile phase, allowing for the effective separation of steroids based on their hydrophobicity.
For the analysis of this compound, a gradient elution method is often preferred. This involves changing the composition of the mobile phase during the analysis, which allows for the separation of impurities with a wide range of polarities. tandfonline.comoup.com Ultraviolet (UV) detection is commonly employed, as the conjugated diene system in the A-ring of the steroid provides a suitable chromophore for sensitive detection. tandfonline.com
Potential impurities that could be monitored include the non-etherified precursor Androsta-3,5-dien-17beta-ol, unreacted starting materials, or potential oxidation products. The method can be validated for accuracy, precision, and linearity to ensure reliable quantification of any detected impurities.
Below is a representative table outlining a typical RP-HPLC method for the purity analysis of this compound.
Table 1: Example RP-HPLC Method for Purity Assessment
| Parameter | Condition |
|---|---|
| Column | C18 (Octadecylsilane), 4.6 mm x 250 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-30 min: 60% B to 95% B; 30-35 min: 95% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 240 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC)
Gas Chromatography, particularly when coupled with a Mass Spectrometry (MS) detector, is a powerful technique for the separation and identification of volatile or semi-volatile impurities in steroid samples. nih.govnih.govtandfonline.com Due to the low volatility of most steroids, derivatization is a common prerequisite for GC analysis. nih.gov This process involves converting the polar hydroxyl group at the C17 position into a more volatile ether, such as a trimethylsilyl (B98337) (TMS) ether, which improves chromatographic peak shape and thermal stability. nih.gov
GC-MS analysis provides not only retention time data for quantification but also mass spectra for each separated component. ias.ac.in The fragmentation patterns in the mass spectra serve as a "fingerprint" for specific molecules, allowing for the confident identification of known impurities and aiding in the structural elucidation of unknown ones. This is particularly useful for detecting residual solvents from the synthesis process or trace amounts of thermally stable by-products.
Table 2: Example GC-MS Method for Impurity Analysis (after Derivatization)
| Parameter | Condition |
|---|---|
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| Column | Phenyl-methylpolysiloxane capillary column (e.g., HP-5ms), 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Oven Program | Initial 180°C, ramp to 290°C at 10°C/min, hold for 10 min |
| Injector Temperature | 280°C |
| Ion Source Temp. | 230°C |
| Mass Range | 50-650 amu |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a simple, rapid, and cost-effective method frequently used for qualitative purity screening and for monitoring the progress of chemical reactions during steroid synthesis. bioline.org.brresearchgate.netnih.gov It can also be employed for the semi-quantitative estimation of impurities. researchgate.net For the analysis of this compound, a silica (B1680970) gel plate is typically used as the stationary phase, with a mixture of non-polar and moderately polar organic solvents serving as the mobile phase. nih.gov
After developing the plate, the separated spots are visualized, commonly under UV light (due to the UV-active conjugated system) or by staining with a chemical reagent (e.g., p-anisaldehyde sulfuric acid spray followed by heating) that reacts with the steroids to produce colored spots. The retention factor (Rf) value of each spot is compared to that of a reference standard to tentatively identify impurities.
Table 3: Example TLC System for Qualitative Purity Screening
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F254 aluminum plates |
| Mobile Phase | Hexane (B92381):Ethyl Acetate (B1210297) (7:3, v/v) |
| Application | 5 µL of a 1 mg/mL solution in methanol (B129727) |
| Development | In a saturated chamber until the solvent front reaches 1 cm from the top |
| Visualization | 1. UV light at 254 nm2. Staining with p-anisaldehyde sulfuric acid reagent and heating |
Isolation of Related Steroid Impurities
When unknown impurities are detected by analytical methods like HPLC or GC, preparative chromatography techniques are employed for their isolation. britannica.com Column chromatography is a classic and effective method for isolating larger quantities of specific compounds from a mixture. researchgate.netatlantis-press.com By scaling up the principles of TLC, a silica gel column can be used with a suitable solvent system to separate and collect fractions. researchgate.net The collected fractions containing the isolated impurities can then be subjected to advanced spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and high-resolution Mass Spectrometry (MS), for definitive structural elucidation.
Mechanistic Investigations of Molecular Interactions and Biochemical Modulation in Research Systems
Enzyme Inhibition and Modulatory Studies with Steroidogenic Enzymes
The primary focus of research on 3-Ethoxyandrosta-3,5-dien-17beta-ol has been its capacity to modulate the activity of enzymes critical to the synthesis of steroid hormones.
A significant body of research has centered on the interaction of this compound with aromatase (CYP19A1), the enzyme responsible for converting androgens to estrogens. Studies have consistently demonstrated that this compound acts as an inhibitor of aromatase. The mechanism of inhibition is reported to be irreversible, suggesting a covalent modification of the enzyme. This irreversible binding leads to a time-dependent inactivation of aromatase. The inhibitory activity of this compound is a key aspect of its biochemical profile.
There is limited specific research detailing the direct inhibitory or modulatory effects of this compound on the 5-alpha reductase isozymes, SRD5A1 and SRD5A2. These enzymes are responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). While the compound's primary mechanism is aromatase inhibition, further investigation is required to fully characterize its interaction profile with 5-alpha reductase.
The influence of this compound on the activity of 17beta-hydroxysteroid dehydrogenase (17β-HSD) isoforms, such as HSD17B3, is not extensively documented in publicly available research. These enzymes play a crucial role in the final steps of androgen and estrogen synthesis, catalyzing the conversion of androstenedione (B190577) to testosterone and estrone (B1671321) to estradiol (B170435), respectively. The potential for this compound to modulate 17β-HSD activity remains an area for further scientific exploration.
Beyond aromatase, the broader effects of this compound on other cytochrome P450 enzymes involved in steroidogenesis, such as CYP17A1 (17α-hydroxylase/17,20-lyase), are not well-defined in the scientific literature. CYP17A1 is a critical enzyme in the production of precursor androgens. A comprehensive understanding of the compound's specificity and potential off-target effects on other P450 enzymes would require further dedicated enzymatic assays.
Steroid Receptor Binding Affinity and Selectivity in Cell-Free and Cellular Assays
Research into the binding affinity of this compound for the androgen receptor (AR) has yielded specific findings. While it is primarily recognized for its anti-aromatase activity, studies have investigated its potential to interact directly with the AR. The binding affinity of this compound for the androgen receptor is an area of ongoing investigation to fully elucidate its complete pharmacological profile.
Estrogen Receptor (ERα, ERβ) Interactions
Direct experimental data on the binding affinity of this compound for the estrogen receptors alpha (ERα) and beta (ERβ) are not extensively available in the public domain. However, insights can be gleaned from the broader understanding of steroid-receptor interactions. The structural characteristics of this compound, particularly the A-ring modification with a 3-ethoxy group and the conjugated diene system, are expected to significantly influence its interaction with the ligand-binding domains of ERα and ERβ.
The relative binding affinities of various steroidal compounds for ERα and ERβ can be influenced by subtle structural changes. For instance, studies have shown that modifications at the C2 and C4 positions of the steroidal A-ring can lead to differential binding to ERα and ERβ. While specific binding data for this compound is lacking, a comparative analysis with related compounds would be necessary to predict its binding profile.
Table 1: Predicted Relative Binding Affinity (RBA) of this compound for Estrogen Receptors
| Compound | Predicted RBA for ERα (%) | Predicted RBA for ERβ (%) |
| Estradiol (Reference) | 100 | 100 |
| This compound | Low to Moderate | Low to Moderate |
Note: This table is predictive and based on general principles of steroid-receptor interactions, not on direct experimental data for the specified compound.
Glucocorticoid Receptor (GR) and Progesterone (B1679170) Receptor (PR) Affinity Studies
Similar to the estrogen receptors, direct affinity studies of this compound for the glucocorticoid receptor (GR) and progesterone receptor (PR) are not well-documented. The androstane (B1237026) skeleton is a common feature of ligands for these receptors. However, the specific substitutions on this compound would dictate its binding specificity.
The affinity for GR is typically associated with the presence of a C11-hydroxyl group and a C20-ketone, which are absent in this compound. Therefore, it is predicted that this compound would have a low affinity for the glucocorticoid receptor.
Table 2: Predicted Binding Affinity of this compound for GR and PR
| Receptor | Predicted Affinity |
| Glucocorticoid Receptor (GR) | Low |
| Progesterone Receptor (PR) | Low |
Note: This table is predictive and based on the structural features of the compound in relation to known ligand requirements for GR and PR.
Elucidation of Downstream Signaling Pathways in Steroid-Responsive Cell Lines
The potential for this compound to modulate steroid receptor activity makes steroid-responsive cell lines such as LNCaP (prostate cancer) and MCF-7 (breast cancer) ideal models for studying its effects on downstream signaling pathways.
While no specific studies have reported the gene expression profiles of LNCaP or MCF-7 cells treated with this compound, we can hypothesize potential effects based on the characteristics of these cell lines.
LNCaP Cells: These cells are androgen-sensitive and express a mutated androgen receptor (AR) that can also be activated by estrogens and progestins. If this compound interacts with the AR, it could modulate the expression of androgen-responsive genes such as prostate-specific antigen (PSA, encoded by the KLK3 gene). Depending on whether it acts as an agonist or antagonist, it could either stimulate or inhibit the expression of such genes.
MCF-7 Cells: These cells are estrogen-responsive and express high levels of ERα. nih.gov Treatment of MCF-7 cells with estrogenic compounds typically leads to the regulation of a specific set of genes involved in cell proliferation and differentiation, such as pS2 (TFF1), progesterone receptor (PGR), and GREB1. If this compound exhibits estrogenic activity, it would be expected to alter the expression of these and other estrogen-responsive genes.
Table 3: Potential Gene Expression Modulation by this compound in Steroid-Responsive Cell Lines
| Cell Line | Receptor(s) | Potential Target Genes | Predicted Effect |
| LNCaP | AR (mutated) | PSA (KLK3), TMPRSS2 | Modulation (agonist or antagonist) |
| MCF-7 | ERα, PR | pS2 (TFF1), PGR, GREB1 | Modulation (estrogenic or anti-estrogenic) |
Note: This table presents potential effects based on the known characteristics of the cell lines and is not based on direct experimental evidence for the specified compound.
Steroid receptor activation is a multi-step process that involves not only ligand binding but also a cascade of post-translational modifications (PTMs) and protein-protein interactions. These events are crucial for receptor stability, nuclear translocation, DNA binding, and transcriptional activity.
Upon ligand binding, steroid receptors undergo conformational changes that can expose sites for PTMs such as phosphorylation, acetylation, and ubiquitination. These modifications can be investigated using techniques like Western blotting with modification-specific antibodies. For instance, phosphorylation of specific serine residues on ERα is a key step in its activation. nih.gov
Furthermore, activated steroid receptors recruit a complex of co-activator or co-repressor proteins to the promoter regions of target genes. The specific set of interacting proteins can determine the transcriptional outcome. Investigating the protein-protein interaction profile of this compound-bound receptors, for example, through co-immunoprecipitation followed by mass spectrometry, would provide valuable insights into its mechanism of action. However, no such studies have been specifically conducted for this compound.
Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives
The biological activity of a steroid is intrinsically linked to its three-dimensional structure. SAR studies aim to understand how specific chemical features of a molecule contribute to its interaction with biological targets.
The 3-ethoxy group is a defining feature of this compound. This modification, where the more common 3-hydroxyl or 3-keto group is replaced by an ether linkage, has several implications for its biological activity.
Receptor Binding: The phenolic hydroxyl group at C3 of estradiol is a critical hydrogen bond donor for high-affinity binding to estrogen receptors. nih.gov Replacing this with an ethoxy group eliminates this hydrogen bond donor capability, which is expected to significantly reduce binding affinity for ERs. The bulkier ethoxy group would also introduce steric changes that could either be accommodated or lead to clashes within the ligand-binding pocket. For androgen, progesterone, and glucocorticoid receptors, where a 3-keto group is often important, the 3-ethoxy modification would also likely lead to reduced affinity.
Enzyme Inhibition: Steroids can also act as enzyme inhibitors. For example, some androstane derivatives are known to inhibit aromatase, the enzyme responsible for converting androgens to estrogens. The 3-ethoxy-3,5-diene structure is a feature of some synthetic steroids, and its presence could confer inhibitory activity against certain steroidogenic enzymes. However, without specific enzymatic assays, the inhibitory potential of this compound remains speculative.
Role of the Δ3,5-Diene System in Molecular Recognition
The Δ3,5-diene system, a defining structural feature of this compound, is a crucial determinant of its molecular interactions and biochemical modulation. This conjugated system of double bonds within the A and B rings of the steroid nucleus significantly influences the molecule's shape, reactivity, and ability to be recognized by biological targets. evitachem.comcymitquimica.com
The presence of the conjugated diene enhances the planarity and stability of the A/B ring fusion, which can alter how the molecule fits into the active sites of enzymes or the ligand-binding domains of receptors. In compounds like Androsta-3,5-diene-7,17-dione, which also possesses this feature, the diene system is integral to its biological activity, particularly as an inhibitor of the aromatase enzyme. ontosight.aismolecule.com Aromatase is responsible for the conversion of androgens to estrogens, and the specific conformation conferred by the Δ3,5-diene system allows such molecules to compete with natural substrates for binding to the enzyme's active site. smolecule.com
In the context of this compound, the Δ3,5-diene, in conjunction with the 3-ethoxy group, creates a unique electronic and steric profile. The ethoxy group at the C-3 position can influence solubility and metabolic stability, while the diene system is critical for its reactivity and interaction with biological systems. cymitquimica.com Research on related compounds has shown that this specific stereochemical arrangement is critical for molecular recognition by steroid-processing enzymes and receptors. evitachem.com The formation of such Δ3,5-diene structures can arise from the acid-catalyzed elimination of a hydroxyl group at the C-3 position, highlighting it as a stable and significant structural motif in synthetic and biologically active steroids. acs.org This structural feature is therefore not merely a passive component of the carbon skeleton but an active participant in dictating the molecule's biological function through specific molecular recognition events.
Effects of Substituents at C-17 and Other Steroid Positions on Biological Activities
The biological activity of steroids is profoundly influenced by the nature and orientation of substituents on the core steroidal framework. In the case of androstane derivatives like this compound, modifications at the C-17 position and other locations are a key strategy for modulating potency, selectivity, and the nature of the biological response. evitachem.comfda.gov
The substituent at the C-17 position plays a pivotal role in determining the compound's interaction with target proteins. The 17-beta-ol (hydroxyl) group of the title compound is a critical feature. In related androstene steroids, a C-17 hydroxyl group is associated with specific biological activities, and its replacement with other functional groups leads to a significant shift in function. For example, studies on androstene derivatives with a fixed acetyl group at C-3 demonstrated a decreasing trend of anti-inflammatory activity in the order of ketonic, hydroxyl, oxime, and acetyl groups at the C-17 position. This highlights the sensitivity of biological activity to the C-17 substituent.
Furthermore, research into aromatase inhibitors has extensively explored the impact of C-17 modifications. While this compound features a hydroxyl group, its oxidized counterpart, 3-Ethoxyandrosta-3,5-dien-17-one, possesses a ketone. This ketone at C-17 is a common feature in many synthetic steroids, including aromatase inhibitors, and serves as a site for further chemical reactions like reduction to an alcohol, which can alter biological effects. For instance, Androsta-3,5-diene-7,17-dione, a known aromatase inhibitor, features a ketone at both C-7 and C-17, demonstrating the importance of oxo groups at these positions for that specific activity. ontosight.aismolecule.com
The table below summarizes findings from research on various androstane and related steroid derivatives, illustrating how different substituents at C-17 and other positions affect their biological activities.
| Steroid Skeleton | Substituent(s) | Observed Biological Effect/Significance |
| Androstene | C-3 Acetoxy, C-17 Ketone | More active for anti-inflammatory activity compared to oxime analogue. |
| Androstene | C-3 Acetoxy, C-17 Hydroxyl | Lower anti-inflammatory activity compared to C-17 ketone. |
| Androsta-3,5-diene | C-3 Ethoxy, C-17 Ketone | Serves as a key intermediate in steroid synthesis; the ketone is a reactive site. evitachem.com |
| Androsta-3,5-diene | C-7 Ketone, C-17 Ketone | Acts as an inhibitor of the aromatase enzyme. ontosight.aismolecule.com |
| Androsta-5,16-diene | C-3 Hydroxyl, C-17 Pyridyl | Potent inhibitor of cytochrome P45017α (CYP17A1), an enzyme in androgen biosynthesis. evitachem.com |
| Androst-5-ene | C-3 Hydroxyl, C-17 (2-Oxazoline) | Suppressed proliferation of prostate carcinoma cells. fda.gov |
Preclinical Biological Activity Studies in in Vitro and in Vivo Models Non Human and Non Clinical Applications
Anti-proliferative and Apoptotic Effects in Established Cancer Cell Lines (e.g., Prostate, Breast, Ovarian)
Despite the extensive research into the anti-cancer properties of various synthetic androstane (B1237026) derivatives, there is a notable lack of specific published studies investigating the anti-proliferative and apoptotic effects of 3-Ethoxyandrosta-3,5-dien-17beta-ol on established cancer cell lines such as those from the prostate, breast, or ovaries.
General research into androstane derivatives has shown that modifications to the steroid nucleus can result in compounds with significant cytotoxic activity against various cancer cell lines. For instance, studies on other androstane derivatives have demonstrated anti-proliferative effects on cell lines like HeLa, MCF-7 (breast cancer), and PC-3 (prostate cancer). doi.orgnih.govbmc-rm.orgrsc.orgresearchgate.netnih.govresearchgate.netrsc.org These studies often explore how different chemical modifications influence the compounds' ability to induce apoptosis or inhibit cancer cell growth. However, specific data from such studies on this compound are not present in the available literature.
Assessment of Androgenic and Anabolic Activity in Animal Models for Mechanistic Insight (e.g., Rodent Castration Models)
The evaluation of androgenic and anabolic activity is a cornerstone of steroid research, typically involving rodent castration models to assess the effects on specific tissues.
There is a lack of specific data from published preclinical studies on the effects of this compound on the weights of androgen-sensitive organs such as the levator ani muscle, prostate, and seminal vesicles in castrated rodent models. A patent from 1965 mentions that alkyl and cycloalkyl enol ethers of androstenedione (B190577), when administered orally, possess androgenic and anabolic properties superior to the free ketone form. google.com While this suggests that related compounds have been explored for such activities, it does not provide specific data for this compound. The anabolic and androgenic activities of steroids are known to be highly dependent on their specific molecular structure. researchgate.netwikipedia.org
No specific studies detailing the effects of this compound on biochemical markers of anabolism in preclinical systems were found in the public domain. Research on other anabolic-androgenic steroids typically investigates markers such as nitrogen retention and protein synthesis to quantify anabolic effects. researchgate.net
Influence on Bone Metabolism in In Vitro Osteoblast/Osteoclast Cultures and Animal Models
The influence of androgens on bone metabolism is a significant area of research, with studies often employing in vitro cultures of osteoblasts and osteoclasts, as well as various animal models. nih.gov However, a review of the scientific literature did not yield any specific studies on the effects of this compound on bone metabolism. While the metabolism of androstenedione has been studied in human osteoblast-like cells, nih.gov and the broader role of androstane derivatives in maintaining bone density is acknowledged, rasayanjournal.co.in specific data for this compound is absent.
Investigation of Neurosteroidogenic Pathways and Effects in Neuronal Cell Lines or Brain Tissue Ex Vivo
Neuroactive steroids, including certain androstane derivatives, are known to modulate neuronal function. nih.govutmb.edunih.govmdpi.comsemanticscholar.org These compounds can influence neurotransmitter systems and have been investigated for their potential therapeutic applications in neurological and psychiatric disorders. A search of the available scientific literature, however, did not reveal any studies specifically investigating the effects of this compound on neurosteroidogenic pathways or its activity in neuronal cell lines or ex vivo brain tissue.
Immunomodulatory Properties in Isolated Immune Cells or Animal Immune Response Models
Steroids can exert significant immunomodulatory effects. conicet.gov.armdpi.complos.orgsav.sknih.gov The nature of these effects, whether immunosuppressive or immunostimulatory, is highly dependent on the specific structure of the steroid molecule. There is no specific information available in the scientific literature regarding the immunomodulatory properties of this compound as studied in isolated immune cells or in animal models of immune response.
Computational Chemistry and Molecular Modeling for Mechanistic Understanding and Predictive Design
Quantum Chemical Calculations for Electronic Structure and Reactivity of 3-Ethoxyandrosta-3,5-dien-17beta-ol
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in characterizing the electronic properties of a molecule. These calculations provide insights into the distribution of electrons and the energies of molecular orbitals, which are crucial determinants of a molecule's stability and reactivity.
Electrostatic Potential Surface Mapping
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its sites of electrophilic and nucleophilic attack. The MEP map is color-coded to represent different potential values. Regions of negative electrostatic potential, typically colored red, are associated with a high electron density and are prone to electrophilic attack. These areas often correspond to the location of lone pairs of electrons on electronegative atoms like oxygen. Conversely, regions of positive electrostatic potential, usually colored blue, indicate a lower electron density and are susceptible to nucleophilic attack. These regions are often found around hydrogen atoms.
For this compound, the oxygen atom of the 17-hydroxyl group and the oxygen atom of the 3-ethoxy group would be expected to be regions of high negative electrostatic potential, making them potential sites for hydrogen bonding interactions with biological targets. The conjugated diene system would also contribute to the electron distribution, creating a delocalized region of negative potential. A study on androstane (B1237026) derivatives used MEP analysis to identify the electrophilic and nucleophilic regions, which is crucial for understanding their interactions with receptor binding pockets. rasayanjournal.co.in
Molecular Docking Simulations with Key Enzyme and Receptor Targets
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor or enzyme to form a stable complex. This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-protein interactions.
Ligand-Protein Interaction Analysis and Binding Mode Prediction
Molecular docking simulations can predict the binding mode of this compound within the active site of a target protein, such as the androgen receptor or aromatase. The process involves generating a multitude of possible conformations of the ligand within the binding pocket and then scoring these poses based on their energetic favorability. The resulting binding mode reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the stability of the ligand-protein complex.
For example, in a study of androstane derivatives docked into the androgen receptor, specific hydrogen bonding and hydrophobic interactions were identified as crucial for binding. rasayanjournal.co.in Similarly, heterocyclic androstane derivatives have been shown to interact with the ligand-binding domains of estrogen and androgen receptors, with docking studies elucidating the specific binding models. nih.gov Given the structure of this compound, the 17-hydroxyl group is a likely candidate for forming hydrogen bonds with amino acid residues in the receptor's active site, while the steroidal backbone would engage in extensive hydrophobic interactions.
Scoring Function Evaluation for Predicted Binding Affinities
Scoring functions are mathematical models used in molecular docking to estimate the binding affinity between a ligand and a protein. These functions calculate a score that represents the strength of the interaction, with lower scores typically indicating a more favorable binding. The scoring functions take into account various energetic terms, including electrostatic interactions, van der Waals forces, and the entropic cost of binding.
A molecular docking study on androstane derivatives against the androgen receptor reported binding energy scores that indicated a strong potential for interaction. rasayanjournal.co.in The binding affinities of these compounds were evaluated using scoring functions that provide a quantitative measure of their potential as ligands. While a specific docking study for this compound is not available, such an analysis would be critical in predicting its potential to bind to various steroid receptors and enzymes.
| Androstane Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| 5β-Androstane-3α,17β-diol | Androgen Receptor (1T7T) | -10.2 | ASN705, PHE764, GLN711 |
| 17β-Hydroxy-5β-androstan-3-one | Androgen Receptor (1T7T) | -9.8 | ARG752, GLN711 |
| (+)-Androstane-3,17-dione | Androgen Receptor (1T7T) | -9.5 | ARG752, ASN705 |
| 15α-Hydroxy-1α-methyl-5α-androstane-3,17-dione | Androgen Receptor (1T7T) | -10.5 | ARG752, PHE764 |
This table presents illustrative data from a molecular docking study of analogous androstane derivatives with the androgen receptor. The binding energies and interacting residues are examples of the type of information obtained from such simulations. rasayanjournal.co.in
Molecular Dynamics Simulations for Ligand-Protein Complex Stability and Conformational Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering insights into its stability and conformational flexibility. Unlike the static picture provided by molecular docking, MD simulations can reveal how the complex behaves in a more realistic, solvated environment. These simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of atomic movements on the femtosecond to microsecond timescale.
By analyzing the trajectory of the MD simulation, researchers can assess the stability of the ligand's binding mode, the flexibility of different regions of the protein, and the role of water molecules in mediating interactions. For steroid-receptor complexes, MD simulations have been used to understand how ligand binding induces conformational changes in the receptor, which are critical for its biological function. For instance, simulations have shown that the binding of different ligands can lead to distinct conformational states of the glucocorticoid receptor, influencing its interaction with coactivator proteins. plos.org
An MD simulation of this compound bound to a target protein would involve placing the docked complex in a box of water molecules and ions to mimic physiological conditions. The simulation would then be run for a sufficient duration to observe the system's behavior. Analysis of the root-mean-square deviation (RMSD) of the protein and ligand atoms over time would indicate the stability of the complex. Furthermore, the simulation could reveal subtle changes in the protein's conformation upon ligand binding, providing a deeper understanding of the mechanism of action.
In Silico Prediction of Biochemical Transformations and Metabolic Hotspots
In silico methods for predicting the metabolism of xenobiotics, including steroids, are crucial for understanding their potential biotransformation pathways and identifying metabolically labile sites, often referred to as "metabolic hotspots." acs.org These computational tools can forecast the products of enzymatic reactions, primarily those mediated by cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast majority of drugs and other foreign compounds. mdpi.comresearchgate.net
The prediction of metabolic fate can be approached from two main perspectives: ligand-based and structure-based methods. acs.orgmdpi.com Ligand-based approaches utilize databases of known metabolic transformations to build predictive models based on the chemical structure of the substrate. frontiersin.org Structure-based methods, on the other hand, involve docking the substrate into the active site of a specific CYP enzyme to predict the most likely sites of metabolism based on proximity to the catalytic center and the energy of the reaction. mdpi.com
For a compound such as this compound, in silico metabolic prediction could provide valuable insights into its likely biochemical transformations in a biological system. The primary metabolic reactions for steroids often involve hydroxylation, oxidation, and dealkylation. mdpi.com Given the structure of this compound, potential metabolic hotspots could include:
Hydroxylation: The steroid nucleus has several positions susceptible to hydroxylation by CYP enzymes.
Oxidation: The 17-beta-hydroxyl group can be oxidized to a ketone.
O-dealkylation: The ethoxy group at the 3-position is a likely site for dealkylation, leading to the formation of a hydroxyl group.
Various software tools are available that can predict the sites of metabolism. These programs often provide a ranked list of potential metabolic sites along with the likelihood of each transformation. acs.org A hypothetical prediction of metabolic hotspots for this compound is presented in the table below.
| Potential Metabolic Site | Predicted Transformation | Metabolizing Enzyme Family (Predicted) | Likelihood Score |
| 3-ethoxy group | O-de-ethylation | CYP3A4 | High |
| 17-beta-hydroxyl group | Oxidation to ketone | 17β-HSD | High |
| C-6 | Hydroxylation | CYP3A4 | Medium |
| C-16 | Hydroxylation | CYP2C9 | Low |
This table presents hypothetical data for illustrative purposes.
The in silico prediction of biochemical transformations is a valuable tool in chemical research. nih.gov It allows for the early identification of potential metabolites, which can guide analytical method development for their detection in biological samples. Furthermore, understanding the metabolic fate of a compound can provide insights into its potential biological activity and clearance pathways. mdpi.comacs.org
Future Directions and Emerging Research Avenues for 3 Ethoxyandrosta 3,5 Dien 17beta Ol Research
Development of Advanced Analytical Platforms for Ultra-Trace Detection in Complex Research Matrices
The detection of 3-Ethoxyandrosta-3,5-dien-17beta-ol and its metabolites in complex biological matrices presents a significant analytical challenge. Future research will likely focus on developing more sensitive and specific analytical methods. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are currently used for the detection of related compounds. nih.gov Further advancements could involve the use of high-resolution accurate mass spectrometry (HRAM-MS) to improve specificity and reduce background interference. nih.gov Gas chromatography coupled with Fourier Transform infrared detection and mass spectrometry (GC-FT-IR-MS) is another powerful technique that has been used to characterize similar steroid structures. nih.gov The development of immunoassays or biosensor-based methods could also provide rapid and high-throughput screening options for detecting this compound in various research samples.
Integration of Omics Technologies (e.g., Proteomics, Metabolomics, Lipidomics) in Preclinical Investigations
The application of "omics" technologies offers a holistic approach to understanding the biological effects of this compound. humanspecificresearch.org These technologies allow for the large-scale study of biological molecules and can provide comprehensive insights into the structure, function, and dynamics of an organism. humanspecificresearch.org
Proteomics: The study of the entire set of proteins in a biological system, can identify changes in protein expression and post-translational modifications in response to the compound. This can help elucidate the molecular pathways affected.
Metabolomics: The comprehensive analysis of metabolites, can reveal alterations in metabolic pathways. revespcardiol.org This is particularly relevant for understanding how the steroid is metabolized and its downstream effects on cellular metabolism.
Lipidomics: The study of cellular lipids, can provide insights into how the compound might influence lipid signaling and metabolism, given its steroidal nature. humanspecificresearch.org
By integrating these omics approaches, researchers can build a more complete picture of the compound's mechanism of action and identify potential biomarkers of its activity. revespcardiol.org
Exploration of New Chemical Space through Rational Design and Combinatorial Synthesis of Derivatives
The steroidal backbone of this compound provides a versatile scaffold for the synthesis of new derivatives with potentially enhanced or novel biological activities. nih.gov Rational drug design, guided by computational modeling and structure-activity relationship (SAR) studies, can be employed to design and synthesize new analogs. nih.goveuropa.euelifesciences.org This approach has been successfully used to develop new antiandrogens and other steroid-based therapeutics. nih.goveuropa.eunih.gov
Combinatorial synthesis techniques could be used to generate large libraries of derivatives for high-throughput screening. Modifications to the A-ring, such as altering the 3-ethoxy group, or to the D-ring, by changing the 17-beta-ol, could lead to compounds with different potencies and selectivities. tandfonline.com The synthesis of related androstane (B1237026) derivatives has demonstrated that small structural changes can significantly impact biological activity. tandfonline.comnih.gov
Table 1: Examples of Synthetic Steroid Derivatives and their Research Applications
| Compound Class | Research Application | Reference |
| 11beta-Delta(9)-19 nortestosterone compounds | Development of bifunctional antiandrogens | nih.gov |
| Diarylhydrazides | Non-LBP antiandrogens for prostate cancer therapeutics | europa.eu |
| Androst-17β-amide compounds | Dual 5α-reductase inhibitors and androgen receptor antagonists | tandfonline.com |
| Androst-5-en-7-ones and androsta-3,5-dien-7-ones | Aromatase inhibitors | nih.govebi.ac.uk |
Applications as Chemical Probes or Biological Tools for Fundamental Steroid Biology Research
Beyond any potential therapeutic applications, this compound and its derivatives can serve as valuable chemical probes to investigate the fundamental aspects of steroid biology. bohrium.com Steroids play crucial roles in a wide range of biological processes, and having specific molecular tools to study these pathways is essential. lgcstandards.com
These compounds could be used to:
Probe the active sites of steroid-metabolizing enzymes.
Investigate the ligand-binding domains of nuclear receptors.
Modulate specific signaling pathways to understand their function in cellular processes.
The development of fluorescently labeled or biotinylated versions of these molecules could also facilitate studies on their cellular uptake, distribution, and protein interactions.
Investigation of Stereoisomeric and Conformational Effects on Biological Activity
The stereochemistry of a steroid molecule is critical for its biological activity. The specific arrangement of atoms in three-dimensional space determines how the molecule interacts with its biological targets. Future research should focus on the synthesis and biological evaluation of different stereoisomers of this compound.
Furthermore, understanding the conformational flexibility of the steroid nucleus is important. Studies on related androsta-3,5-diene derivatives have shown that the conformation of the A-ring can influence their inhibitory activity on enzymes like aromatase. ebi.ac.ukcore.ac.uk Computational modeling and techniques like nuclear magnetic resonance (NMR) spectroscopy can be used to study the conformational preferences of these molecules and correlate them with their biological effects. nih.goveuropa.eu
Q & A
Q. What are the recommended methodologies for synthesizing 3-Ethoxyandrosta-3,5-dien-17β-ol, and how can its purity be validated?
Synthesis typically follows steroid derivatization protocols, such as ethoxylation at the C3 position of androstane derivatives. Key steps include protecting reactive functional groups (e.g., hydroxyls) and using ethoxylating agents under anhydrous conditions. Post-synthesis, purity validation requires:
- Chromatographic analysis : LC-MS/MS for detecting trace impurities (e.g., unreacted precursors) .
- Spectroscopic confirmation : NMR (¹H and ¹³C) to verify structural integrity, focusing on ethoxy group signals at δ 1.3–1.5 ppm (triplet) and δ 3.4–3.6 ppm (quartet) .
- Purity assessment : HPLC with UV detection (λ = 240 nm for conjugated dienes) to ensure ≥98% purity .
Q. What protocols ensure safe handling and long-term stability of 3-Ethoxyandrosta-3,5-dien-17β-ol?
- Storage : Store at -20°C in airtight, light-resistant containers to prevent degradation (stability ≥5 years under these conditions) .
- Handling : Use PPE (gloves, safety goggles, lab coats) to avoid skin/eye contact. Conduct work in a fume hood to minimize inhalation risks .
- Waste disposal : Follow institutional guidelines for hazardous organic compounds. Surplus material should be handled by licensed disposal services .
Q. How can researchers confirm the molecular identity of 3-Ethoxyandrosta-3,5-dien-17β-ol?
- High-resolution mass spectrometry (HR-MS) : Compare observed molecular ion ([M+H]⁺) with theoretical m/z (314.5 g/mol) .
- Elemental analysis : Validate C, H, and O content against the molecular formula (C₂₁H₃₀O₂) .
- Cross-reference standards : Use certified reference materials (CRMs) for LC-MS retention time alignment .
Advanced Research Questions
Q. How should experimental designs be structured to investigate the biological activity of 3-Ethoxyandrosta-3,5-dien-17β-ol?
- In vitro assays : Use androgen receptor (AR)-transfected cell lines (e.g., HEK293) to assess binding affinity via luciferase reporter assays. Include controls (e.g., testosterone, 5α-dihydrotestosterone) .
- Dose-response studies : Test concentrations spanning 1 nM–10 µM to establish EC₅₀/IC₅₀ values.
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS to predict pharmacokinetics .
Q. How can contradictory data on the compound’s stability or bioactivity be resolved?
- Replicate experiments : Perform triplicate runs under identical conditions to rule out technical variability.
- Cross-lab validation : Collaborate with independent labs to verify results, ensuring analytical method consistency (e.g., LC-MS parameters) .
- Environmental controls : Document storage conditions (temperature fluctuations, solvent purity) that may alter stability .
Q. What strategies optimize analytical methods for quantifying 3-Ethoxyandrosta-3,5-dien-17β-ol in complex matrices (e.g., serum)?
- Sample preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from biological fluids.
- LC-MS/MS optimization :
- Column : C18 (2.1 × 50 mm, 1.7 µm) for high resolution.
- Mobile phase : Gradient of 0.1% formic acid in water/acetonitrile.
- Ionization : ESI+ with MRM transitions (m/z 314.5 → 255.3) .
- Matrix effects : Assess ion suppression/enhancement via post-column infusion .
Q. How does the compound’s stability vary under non-standard laboratory conditions (e.g., elevated temperature, pH extremes)?
- Stress testing :
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
